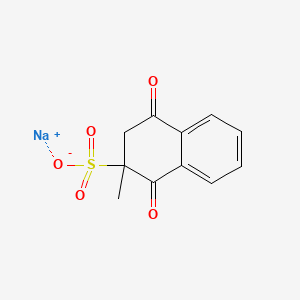

Menadione sodium bisulfite

概要

説明

メナジオンナトリウムビスルフィットは、ビタミンK3としても知られるメナジオンの合成誘導体です。水溶性化合物であり、特に血液凝固において、さまざまな生物学的プロセスに重要な役割を果たします。 メナジオンナトリウムビスルフィットは、ビタミンK活性があるため、動物飼料の栄養補助食品としてよく使用されます .

2. 製法

合成経路と反応条件: メナジオンナトリウムビスルフィットは、いくつかの方法で合成できます。一般的なアプローチの1つは、メナジオンと重亜硫酸ナトリウムの反応です。 このプロセスは通常、メナジオンを適切な溶媒に溶解し、次に制御された条件下で重亜硫酸ナトリウムを加えて目的の生成物を形成することを含みます .

工業的製造方法: 工業的な設定では、メナジオンナトリウムビスルフィットの製造は、多くの場合、原料として3,4-ジヒドロ-1(2H)-ナフトンを使用します。 この化合物は、酸化とスルホン化を含む一連の反応を受け、メナジオンナトリウムビスルフィットが得られます .

準備方法

Synthetic Routes and Reaction Conditions: Menadione sodium bisulfite can be synthesized using several methods. One common approach involves the reaction of menadione with sodium bisulfite. The process typically involves dissolving menadione in an appropriate solvent and then adding sodium bisulfite under controlled conditions to form the desired product .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of 3,4-dihydro-1(2H)-naphthone as a raw material. This compound is then subjected to a series of reactions, including oxidation and sulfonation, to yield this compound .

化学反応の分析

反応の種類: メナジオンナトリウムビスルフィットは、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応は、体内での活性型ビタミンKへの変換に不可欠です .

一般的な試薬と条件:

酸化: メナジオンナトリウムビスルフィットは、酸化されてメナジオンを形成することができ、これはさらにビタミンK2に変換されます。

還元: この化合物は、メナジオールに還元することができ、これは生物学的システムにおいて役割を果たすヒドロキノン型です。

置換: メナジオンナトリウムビスルフィットは、さまざまな求核剤と置換反応を起こすことができ、さまざまな誘導体の生成につながります.

生成される主要な生成物: これらの反応から生成される主要な生成物には、メナジオン、メナジオール、およびさまざまなビタミンK誘導体が含まれます .

4. 科学研究への応用

メナジオンナトリウムビスルフィットは、さまざまな科学研究に応用されています。

化学: さまざまな有機化合物の合成における中間体として使用されます。

生物学: この化合物は、酸化ストレス応答や酵素調節を含む細胞プロセスにおける役割について研究されています。

医学: メナジオンナトリウムビスルフィットは、特に血液凝固障害や抗がん剤として、潜在的な治療効果について研究されています。

科学的研究の応用

Agricultural Applications

1.1 Biostimulant Properties

MSB has been shown to enhance plant tolerance to abiotic stresses such as drought. A study demonstrated that chitosan-enclosed MSB could significantly improve the recovery of plants subjected to water deficits. The encapsulation method delayed the need for reapplication of the biostimulant by at least one week, highlighting its effectiveness in promoting plant resilience under stress conditions .

1.2 Disease Management

In agricultural settings, MSB is effective against various plant pathogens. For instance, it has been utilized for the eco-friendly control of grey mould (Botrytis cinerea) in tomato plants. Application of 10 mM MSB resulted in a significant reduction in necrotic lesions caused by the fungus, thereby prolonging the protection period prior to fungal inoculation . This demonstrates MSB's potential as a sustainable alternative to chemical fungicides.

1.3 Phytotoxicity Alleviation

MSB has been reported to alleviate the toxic effects of heavy metals like chromium on crops. It helps regulate oxidative stress and ion homeostasis in plants exposed to chromium, thereby improving their overall health and yield .

Medical Applications

2.1 Treatment of Hemorrhagic Diseases

Clinically, MSB is used in China to treat hemorrhagic diseases resulting from vitamin K deficiency. Its role as a vitamin K supplement underscores its importance in managing blood coagulation disorders .

2.2 Neuroprotective Effects

Recent research indicates that MSB may inhibit the aggregation of amyloid proteins associated with Alzheimer's disease. In vitro studies showed that MSB could reduce amyloid-β (Aβ42) aggregation and protect cell membranes from disruption caused by these aggregates. This suggests that MSB could be explored as a therapeutic agent for neurodegenerative diseases .

Cosmetic Applications

3.1 Dermal Delivery Systems

MSB has been incorporated into advanced drug delivery systems for dermatological applications. A study developed solid lipid nanoparticles (SLNs) loaded with MSB using rhamnolipid as a bio-surfactant, which enhanced dermal delivery and exhibited anti-pigmentation effects superior to free MSB formulations . This innovative approach opens new avenues for treating skin conditions related to pigmentation.

Summary of Key Findings

作用機序

メナジオンナトリウムビスルフィットは、いくつかのメカニズムを介してその効果を発揮します。

類似化合物との比較

メナジオンナトリウムビスルフィットは、その水溶性と特定の生物学的活性のために、他の類似化合物とは異なります。類似の化合物には以下が含まれます。

メナジオン(ビタミンK3): 脂肪溶性型のビタミンKで、潜在的な毒性のためにあまり使用されません。

メナジオール(ビタミンK4): 水溶性誘導体で、これも体内での活性型ビタミンKに変換されます。

フィロキノン(ビタミンK1): 植物に含まれる天然型のビタミンK。

メナキノン(ビタミンK2): バクテリアによって生成され、発酵食品に含まれるビタミンKの形態

メナジオンナトリウムビスルフィットは、血液凝固やその他の生物学的プロセスを促進する、その優れた溶解性と有効性によって際立っています。

生物活性

Menadione sodium bisulfite (MSB), a water-soluble derivative of vitamin K3, has garnered attention for its diverse biological activities, including its effects on cell signaling, cytotoxicity, and potential therapeutic applications. This article reviews the current understanding of MSB's biological activity, supported by relevant case studies and research findings.

This compound is known for its redox properties, which allow it to participate in electron transfer processes. Unlike its parent compound menadione, MSB exhibits reduced oxidative stress effects while maintaining some of the beneficial properties associated with vitamin K3. MSB acts primarily through the generation of reactive oxygen species (ROS) and modulation of cellular redox states.

Key Mechanisms:

- Cytotoxicity : MSB induces apoptosis in various cell lines, including osteoclasts and osteoblasts, by elevating peroxide and superoxide levels .

- Antitumor Activity : Research indicates that MSB can deplete glutathione (GSH) pools in cancer cells, leading to growth inhibition. Concentrations above 27 µM significantly reduce GSH levels and increase superoxide generation .

- Mitochondrial Function Modulation : MSB has been shown to affect mitochondrial dynamics, potentially serving as a mitochondrial uncoupler that disrupts normal energy production .

1. Antifungal Effects

A study demonstrated that applying 10 mM of MSB to tomato plants effectively controlled grey mould, a significant fungal disease. This application delayed fungal infection by at least 7 days, indicating its potential as an eco-friendly agricultural agent .

2. Electron Transfer Enhancement

Research comparing MSB with menadione revealed that while menadione promoted ROS production significantly, MSB facilitated stable electron transfer from yeast cells to an anode without inducing oxidative stress . This suggests that MSB may be safer for use in biotechnological applications.

3. Amyloid Formation Inhibition

MSB has shown promise in inhibiting the aggregation of amyloid-beta (Aβ42), a protein implicated in Alzheimer's disease. In vitro studies indicated that MSB could delay the structural conversion of Aβ42 and reduce its membrane-disruptive properties, offering insights into potential therapeutic applications for neurodegenerative diseases .

Comparative Analysis of Biological Effects

| Biological Activity | Menadione | This compound (MSB) |

|---|---|---|

| Cytotoxicity | High; induces apoptosis | Moderate; lower toxicity |

| ROS Production | Significant | Minimal |

| Antitumor Activity | Yes; via GSH depletion | Yes; less toxic than menadione |

| Mitochondrial Effects | Strong uncoupling | Moderate uncoupling |

| Agricultural Applications | Limited | Effective against fungal pathogens |

特性

CAS番号 |

130-37-0 |

|---|---|

分子式 |

C11H10NaO5S |

分子量 |

277.25 g/mol |

IUPAC名 |

sodium;2-methyl-1,4-dioxo-3H-naphthalene-2-sulfonate |

InChI |

InChI=1S/C11H10O5S.Na/c1-11(17(14,15)16)6-9(12)7-4-2-3-5-8(7)10(11)13;/h2-5H,6H2,1H3,(H,14,15,16); |

InChIキー |

CPXLSZUJVOZQLO-UHFFFAOYSA-N |

SMILES |

CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)[O-].[Na+] |

正規SMILES |

CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

57414-02-5 130-37-0 |

ピクトグラム |

Irritant; Environmental Hazard |

関連するCAS |

130-36-9 (Parent) |

同義語 |

2-Methyl-1,4-naphthalenedione 2-Methyl-1,4-naphthoquinone 2-Methylnaphthoquinone Bisulfite, Menadione Bisulfite, Menadione Sodium Menadione Menadione bisulfite Menadione sodium bisulfite Menadione sodium bisulfite, trihydrate Sodium Bisulfite, Menadione Vicasol Vikasol Vitamin K 3 Vitamin K3 Vitamin K3 sodium bisulfite |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does menadione sodium bisulfite interact with cells to exert its effects?

A1: While the exact mechanisms of action are still being investigated, research suggests that MSB exerts its effects through multiple pathways. One key aspect involves its redox cycling properties, leading to the generation of reactive oxygen species (ROS) []. These ROS can interact with cellular components, including DNA, proteins, and lipids, potentially impacting various cellular functions [].

Q2: What are the downstream effects of this compound's interaction with its targets?

A2: The downstream effects of MSB vary depending on the cell type, concentration, and exposure time. Some observed effects include:* Depletion of Glutathione (GSH): MSB can deplete GSH, a crucial cellular antioxidant, potentially increasing susceptibility to oxidative stress [].* Impact on NADPH levels: MSB can disrupt the NADPH pool, a critical factor in cellular redox balance, potentially influencing various metabolic processes [].* Modulation of gene expression: Studies suggest MSB can influence gene expression, particularly those involved in oxidative stress response and iron metabolism [].* Induction of plant defenses: In plants, MSB has been shown to trigger defense responses, including the accumulation of phytoalexins, enhancing resistance to pathogens [].

Q3: What is the molecular formula, weight, and spectroscopic data for this compound?

A3:* Molecular Formula: C11H9O6SNa* Molecular Weight: 292.25 g/mol* Spectroscopic Data: While the provided papers don't detail specific spectroscopic data, characteristic peaks can be observed using techniques like UV-Vis spectrophotometry (e.g., maximum absorbance around 261 nm) [, ].

Q4: How does the stability of this compound compare to other vitamin K3 preparations?

A4: Studies show that MSB's stability can be influenced by various factors, including temperature, humidity, and the presence of other ingredients [, ]. Research suggests that compared to menadione dimethylpyrimidinol bisulfite (MDPB), MSB tends to be less stable under heat, moisture, and pressure during processes like pelleting [].

Q5: Are there specific formulations that enhance this compound's stability in animal feed?

A5: Yes, research indicates that encapsulating MSB in micro-capsule or micro-sphere formulations can improve its stability during feed processing, particularly during pelleting [].

Q6: Does the available research describe any catalytic properties or applications of this compound?

A6: The provided research primarily focuses on the biological activities and applications of MSB, without delving into its potential catalytic properties.

Q7: Has computational chemistry been used to study this compound?

A7: The provided research doesn't offer details on computational studies regarding MSB's interactions or properties.

Q8: How do structural modifications to this compound affect its biological activity?

A8: While specific SAR studies aren't described in these papers, research highlights the importance of the methyl group in MSB's structure []. Substitution of this methyl group with larger alkyl groups, as seen in vitamin K1 and K2, leads to a loss of the anti-MRSA activity observed with MSB [].

Q9: What factors influence the stability of this compound in pharmaceutical preparations?

A9: Research indicates that factors like pH, temperature, and exposure to light can impact MSB's stability in solutions [, ]. Complex formation with glutathione (GSH) has been shown to enhance its photostability [].

Q10: What SHE (Safety, Health, and Environment) regulations are relevant to the handling and use of this compound?

A10: While specific SHE regulations aren't discussed in the papers, researchers and manufacturers must adhere to relevant safety guidelines for handling chemicals.

Q11: How is this compound metabolized in calves?

A11: Research in calves indicates that intestinal microorganisms play a crucial role in MSB metabolism. They convert it to menaquinone-4, which is then absorbed and stored primarily in the liver [].

Q12: What in vitro models have been used to investigate the activity of this compound?

A12: Studies have utilized various in vitro models, including cell lines like murine leukemia L1210 [] and bacterial cultures of Staphylococcus aureus [] and Escherichia coli [], to assess MSB's effects on cell growth, oxidative stress, and other cellular processes.

Q13: What in vivo models have been used to study the effects of this compound?

A13: Research has employed various animal models, including:* Chicks: Used to investigate MSB's effects on vitamin K activity, blood clotting, and response to cecal coccidiosis [, , , , ].* Rats: Employed to assess MSB's impact on prothrombin time, blood coagulation factors, and its role in reversing dicumarol-induced hypoprothrombinemia [, ].* Calves: Used to study the metabolism of MSB and its conversion to menaquinone-4 by intestinal microorganisms [].* Fish (Mummichog Fundulus heteroclitus): Used to investigate the effects of vitamin K deficiency on fish health and reproduction, with MSB provided as a dietary supplement in control groups [].

Q14: Is there evidence of resistance development to this compound in any organisms?

A14: The provided research does not specifically address resistance development to MSB.

Q15: What are the potential toxic effects of this compound?

A15: While generally considered safe at appropriate doses, excessive MSB can lead to adverse effects, primarily due to its pro-oxidant properties.

Q16: Are there any drug delivery strategies being explored to improve the targeting of this compound?

A16: The provided research doesn't delve into specific drug delivery strategies for MSB.

Q17: Are there any known biomarkers associated with this compound's activity or efficacy?

A17: While the provided research doesn't explicitly mention specific biomarkers for MSB, they highlight measurable parameters like prothrombin time, clotting factor activity, and GSH levels, which can be used to assess its biological effects [, , , ].

Q18: What analytical techniques are commonly employed to quantify this compound in various matrices?

A18: Several analytical methods have been utilized to quantify MSB:* High-Performance Liquid Chromatography (HPLC): Employed to determine MSB content in injections, tablets, and animal feed, often coupled with UV detection [, , , ].* Spectrophotometry: Used to measure MSB concentration based on its absorbance at specific wavelengths, particularly around 261 nm [, ].* Chemiluminescence (CL) Flow Injection Analysis: Utilized for the sensitive determination of MSB, based on its ability to either enhance or suppress chemiluminescence reactions [, ].

Q19: What is the environmental fate of this compound?

A19: The provided research doesn't provide specific information on the environmental fate or degradation of MSB.

Q20: How does the solubility of this compound in various solvents affect its bioavailability?

A20: MSB's solubility in water and various alcohol-water mixtures has been studied, and its solubility influences its bioavailability and applications in different formulations [].

Q21: What validation parameters are important for analytical methods used to quantify this compound?

A21: Analytical method validation for MSB quantification typically involves assessing parameters such as:* Linearity: Ensuring a linear relationship between the analyte concentration and the instrument response over a defined range [, , ].* Accuracy: Determining the closeness of measured values to the true value, often assessed through recovery studies [, , ].* Precision: Evaluating the agreement between replicate measurements, expressed as relative standard deviation (RSD) [, , , , ].* Specificity: Demonstrating the method's ability to distinguish MSB from other components in the sample matrix [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。